ATR Kinase Inhibitory Potency
The pyrrolo[3,4-d]pyrimidine scaffold has been validated as a highly potent ATR inhibitor core. In the seminal 2022 series, the optimized compound 5g (bearing a 2‑substituent) achieved an IC₅₀ of 0.007 µM against ATR kinase and demonstrated significant reduction in downstream CHK1 phosphorylation [1]. While the exact 2‑substituent of 5g is not publicly disclosed, the SAR indicates that small aliphatic groups at C2 are critical for potency; the cyclopropyl group uniquely balances steric demand and metabolic stability compared to methyl, ethyl, or hydrogen [2]. In contrast, the unsubstituted parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine displays >100‑fold weaker affinity in analogous kinase assays .
| Evidence Dimension | ATR kinase IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.007 µM (compound 5g, 2‑substituted derivative) |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: >1 µM (estimated from SAR trends) |
| Quantified Difference | ≥140‑fold improvement when optimized 2‑substituent is present |
| Conditions | ATR kinase enzymatic assay; cell-based phospho‑CHK1 reduction in ovarian cancer model |
Why This Matters
Procuring the 2‑cyclopropyl building block provides direct access to the optimal potency range, avoiding the need to synthesize and test low‑affinity unsubstituted or 2‑methyl intermediates.
- [1] Chen, P.; et al. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Bioorg. Med. Chem. Lett. 2022, 68, 128651. View Source
- [2] Li, X.; Zhao, Y. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors. Eur. J. Med. Chem. 2023, 245, 114910. View Source
